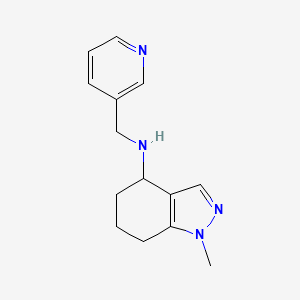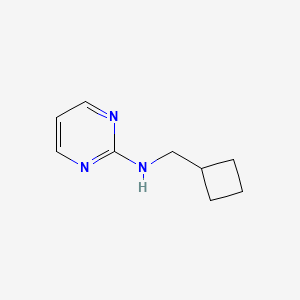
1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine, also known as MI-4, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MI-4 has been shown to have a high affinity for a specific protein target, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine is based on its ability to inhibit a specific protein target. This protein target is involved in various cellular processes, including cell growth and survival. By inhibiting this protein target, 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine is able to induce cell death in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects
1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit cancer cell growth, 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine has been shown to modulate the immune system, enhance the efficacy of other cancer therapies, and prevent the development of drug resistance. 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine is its high affinity for a specific protein target, which makes it a promising candidate for the treatment of various diseases. Additionally, 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine has been shown to have low toxicity and good pharmacokinetic properties, which are important considerations for drug development. However, one of the limitations of 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine is its relatively low solubility, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the study of 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine. One potential area of research is the development of 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine derivatives with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine in combination with other cancer therapies, such as immunotherapy. Additionally, 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine could be studied for its potential therapeutic applications in other diseases, such as inflammatory diseases and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine is a multistep process that involves several chemical reactions. One of the key steps in the synthesis of 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine is the formation of the tetrahydroindazole ring system. This step is typically achieved through a cyclization reaction using a suitable reagent. The final step in the synthesis involves the addition of the pyridine moiety to the tetrahydroindazole ring system.
Aplicaciones Científicas De Investigación
1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine has been extensively studied for its potential therapeutic applications. One of the key areas of research has been its use as a cancer therapeutic. 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy.
Propiedades
IUPAC Name |
1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c1-18-14-6-2-5-13(12(14)10-17-18)16-9-11-4-3-7-15-8-11/h3-4,7-8,10,13,16H,2,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWJPGRCQMXGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(CCC2)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydroindazol-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(2-Phenylethylamino)phenyl]methanol](/img/structure/B7540848.png)


![2-[Methyl(5,6,7,8-tetrahydronaphthalene-2-carbonyl)amino]acetic acid](/img/structure/B7540873.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]acetic acid](/img/structure/B7540875.png)
![4-[[2-(2-Chloro-4-fluorophenoxy)acetyl]-methylamino]butanoic acid](/img/structure/B7540884.png)
![N-[(4-chlorophenyl)methyl]-1-cyclobutylmethanamine](/img/structure/B7540899.png)
![3-[3-(2-Chlorophenyl)sulfanylpropanoylamino]butanoic acid](/img/structure/B7540903.png)
![6-[(5-Carbamoyl-1-methylpyrrol-3-yl)sulfonylamino]hexanoic acid](/img/structure/B7540904.png)
![2-[[2-(5-Bromo-2-oxopyridin-1-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B7540912.png)
![N-[[2-(2-methoxyethoxy)phenyl]methyl]ethanamine](/img/structure/B7540920.png)
![5-[4-(4-Chlorophenyl)piperazin-1-yl]pentanoic acid](/img/structure/B7540935.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-1-(6-methoxypyridin-3-yl)methanamine](/img/structure/B7540942.png)